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Compound of Interest

Compound Name:
2-(Chloromethyl)-4-nitro-1,3-

benzoxazole

Cat. No.: B115646 Get Quote

An In-depth Technical Guide to the Chemical Properties and Applications of 2-
(Chloromethyl)-4-nitro-1,3-benzoxazole

Foreword: A Chemist's Perspective on a Versatile
Scaffold
In the landscape of medicinal chemistry and materials science, the strategic value of a

chemical intermediate is measured by its versatility, reactivity, and potential for diversification.

2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a compound that exemplifies these qualities. It

is not merely a collection of atoms, but a carefully arranged scaffold featuring three distinct

points of chemical interest: the stable aromatic benzoxazole core, a highly reactive electrophilic

chloromethyl group, and an electron-withdrawing nitro group that can be chemically

transformed.

This guide is designed for the practicing researcher and drug development professional. It

moves beyond a simple recitation of data to provide a deeper understanding of why this

molecule behaves as it does and how its unique properties can be harnessed. We will explore

its core reactivity, provide validated protocols for its key transformations, and discuss its

strategic application in the synthesis of novel molecular entities.
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A foundational understanding begins with the compound's basic properties. These data points

are critical for experimental design, from selecting appropriate solvents to predicting reaction

kinetics.

Property Value Source

Chemical Name
2-(Chloromethyl)-4-nitro-1,3-

benzoxazole
[1]

Synonyms

2-(Chloromethyl)-4-

nitrobenzoxazole; 2-

(Chloromethyl)-4-

nitrobenzo[d]oxazole

[1]

CAS Number 143708-26-3 [1]

Molecular Formula C₈H₅ClN₂O₃ [1]

Molecular Weight 212.59 g/mol [1]

Appearance Solid (predicted)

Melting Point 98-100 °C [1]

Boiling Point 336.2 ± 22.0 °C (Predicted) [1]

Density 1.528 ± 0.06 g/cm³ (Predicted) [1]

pKa -4.29 ± 0.30 (Predicted) [1]

Chemical Structure:
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A Trifecta of Reactivity: Analyzing the Functional
Groups
The utility of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole stems from the interplay of its three

key functional regions. Understanding the individual contribution of each is paramount to

exploiting this molecule's synthetic potential.

The Benzoxazole Core: A Stable Aromatic Foundation
The benzoxazole ring system is a "privileged scaffold" in medicinal chemistry, found in

numerous bioactive compounds.[2][3] Its aromaticity confers significant stability, making the

core itself relatively unreactive under common synthetic conditions.[2] This stability is crucial,

as it allows for selective chemical modifications at the more reactive peripheral groups without

degradation of the central ring structure.

The Chloromethyl Group (-CH₂Cl): The Primary Reactive
Site
The chloromethyl group at the 2-position is the molecule's primary electrophilic center. The

chlorine atom is a good leaving group, making the adjacent methylene carbon highly

susceptible to attack by nucleophiles. This functionality is the gateway to a vast array of

derivatives.

Causality of Reactivity: This group functions as a potent alkylating agent, primarily through an

Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4][5] The reaction proceeds via a

backside attack by the nucleophile, leading to the displacement of the chloride ion and the

formation of a new carbon-nucleophile bond. The choice of a polar aprotic solvent (e.g., DMF,

Acetonitrile) is often optimal as it solvates the counter-ion of the nucleophile without hydrogen

bonding to the nucleophile itself, thus maximizing its reactivity.

Caption: Workflow for nucleophilic substitution.

Step-by-Step Methodology:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar),

add 2-(Chloromethyl)-4-nitro-1,3-benzoxazole (1.0 eq). Dissolve it in anhydrous N,N-
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dimethylformamide (DMF) to a concentration of 0.1 M.

Expertise & Causality: Anhydrous conditions are critical to prevent hydrolysis of the

chloromethyl group. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq). Stir the suspension for

10 minutes.

Expertise & Causality: K₂CO₃ is a mild, insoluble base that will neutralize the HCl formed

in situ if any side reactions occur, and more importantly, will deprotonate the piperidinium

salt that forms, regenerating the free amine nucleophile. Using a solid base simplifies

purification.

Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add piperidine (1.2

eq) dropwise over 5 minutes.

Expertise & Causality: A slight excess of the nucleophile ensures the reaction goes to

completion. Addition at 0 °C helps to control any initial exotherm.

Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room

temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Trustworthiness: TLC is a self-validating checkpoint. A typical mobile phase would be 30%

Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting

material.

Aqueous Work-up: Once complete, pour the reaction mixture into a separatory funnel

containing cold water. Extract the aqueous phase three times with ethyl acetate.

Expertise & Causality: This step removes the water-soluble DMF and inorganic salts.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or

solid by flash column chromatography on silica gel.

Protocol: Reduction of the Nitro Group
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This protocol describes a common and reliable method for converting the nitro group to a

primary amine.

Objective: To reduce the nitro group of a derivative (e.g., the product from 3.1) to an amine

using tin(II) chloride.

Diagram of Workflow:

Caption: Workflow for nitro group reduction.

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask, dissolve the 4-nitro-benzoxazole starting material

(1.0 eq) in ethanol (EtOH).

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.

Expertise & Causality: SnCl₂ is a classic and effective reducing agent for aromatic nitro

groups. A significant excess is used to ensure the reaction proceeds to completion.

Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to

reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction by TLC.

Trustworthiness: The resulting amine will be significantly more polar than the starting nitro

compound, showing a much lower Rf on the TLC plate.

Work-up and Basification: Cool the reaction to room temperature and carefully pour it over

crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with

vigorous stirring until the solution is basic (pH > 8) and effervescence ceases.

Expertise & Causality: Basification is crucial. It neutralizes the acidic reaction medium and

precipitates tin salts as tin hydroxides, which can then be removed.

Filtration and Extraction: The resulting mixture is often a thick emulsion. Filter the entire

mixture through a pad of Celite to remove the tin salts. Wash the Celite pad thoroughly with

ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
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Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the desired 4-

amino-benzoxazole derivative, which is often pure enough for the next step.

Strategic Role in Drug Discovery
The true power of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole lies in its capacity as a divergent

scaffold. The two distinct reactive sites allow for a logical and efficient exploration of chemical

space, which is the cornerstone of modern lead optimization in drug discovery.

Step 1: Nucleophilic Substitution

Step 2: Nitro Reduction & Acylation

2-(Chloromethyl)-4-nitro-1,3-benzoxazole

Library A
(R-Amines)

-CH₂Cl Reaction

Library B
(R-Thiols)

-CH₂Cl Reaction

Library C
(R-Phenols)

-CH₂Cl Reaction

Final Library A'
(Amide Derivatives)

-NO₂ → -NHCOR'

Final Library B'
(Amide Derivatives)

-NO₂ → -NHCOR'

Final Library C'
(Amide Derivatives)

-NO₂ → -NHCOR'

Click to download full resolution via product page

Caption: Use as a scaffold for library synthesis.

This divergent approach allows for the rapid generation of hundreds of unique analogues from

a single, readily accessible starting material. By first varying the nucleophile that displaces the

chloride and then subsequently modifying the amine derived from the nitro group, researchers

can systematically probe the structure-activity relationship (SAR) of a new chemical series.

Safety and Handling
Given its chemical structure, 2-(Chloromethyl)-4-nitro-1,3-benzoxazole must be handled with

appropriate care. While specific toxicological data is limited, its properties as an alkylating

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b115646?utm_src=pdf-body
https://www.benchchem.com/product/b115646?utm_src=pdf-body-img
https://www.benchchem.com/product/b115646?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


agent and its relation to other hazardous nitroaromatics and chlorinated compounds warrant a

cautious approach. [6][7]

Hazard Class: Should be treated as harmful if swallowed, a skin irritant/corrosive, and a

substance that can cause serious eye damage. [6][7]* Handling:

Always use in a well-ventilated chemical fume hood.

Avoid inhalation of dust or vapors.

Avoid all contact with skin and eyes.

Personal Protective Equipment (PPE):

Wear chemical-resistant gloves (nitrile is a suitable choice).

Wear chemical safety goggles or a face shield.

Wear a lab coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong bases, alcohols, and amines. [6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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